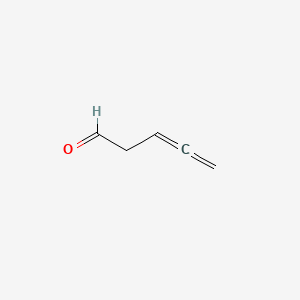
3,4-Pentadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pentadienal: is an organic compound with the molecular formula C5H6O It is characterized by the presence of a conjugated diene system and an aldehyde functional group The structure of this compound consists of a five-carbon chain with two double bonds and one aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Pentadienal can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base, followed by oxidation. Another method includes the use of 1,3-butadiene and formaldehyde under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, oxidation, and purification steps to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Pentadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The diene system can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dienes and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Pentadienal is used as a building block in organic synthesis. Its conjugated diene system makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 3,4-Pentadienal involves its interaction with molecular targets through its conjugated diene system and aldehyde group. The compound can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of adducts. These interactions can affect biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
1,2-Pentadiene: A hydrocarbon with a similar carbon chain but different double bond positioning.
1,3-Pentadiene: Another diene with different double bond positioning.
1,4-Pentadiene: A diene with double bonds at different positions.
2,3-Pentadiene: A diene with double bonds at different positions.
Uniqueness: 3,4-Pentadienal is unique due to its specific positioning of double bonds and the presence of an aldehyde group
Eigenschaften
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h3,5H,1,4H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHREXMSTLJYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)
![2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate](/img/structure/B14804248.png)
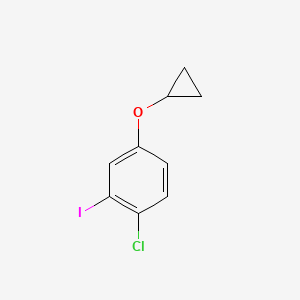
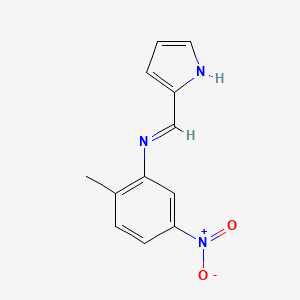
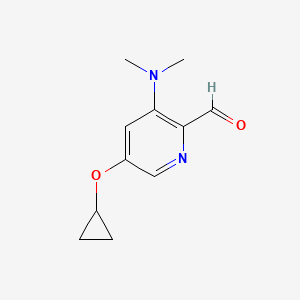
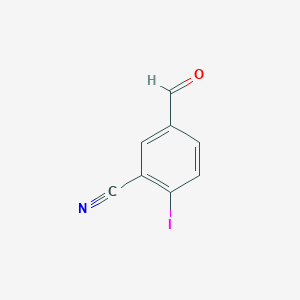
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)
![tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate](/img/structure/B14804281.png)
![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)
